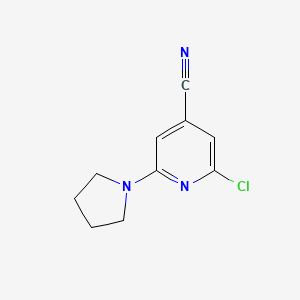

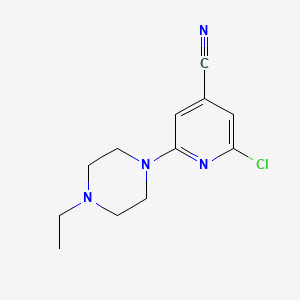

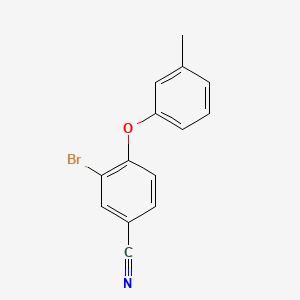

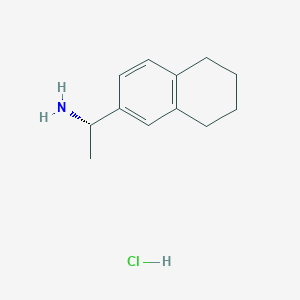

![molecular formula C12H20N4O6 B1407352 叔丁基[2-(4-氨基-1H-吡唑-1-基)乙基]氨基甲酸酯草酸盐 CAS No. 1965304-61-3](/img/structure/B1407352.png)

叔丁基[2-(4-氨基-1H-吡唑-1-基)乙基]氨基甲酸酯草酸盐

描述

Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, tert-butyl N- [2- (4-amino-1H-pyrazol-1-yl)ethyl]carbamate has a molecular weight of 226.28 and is a solid at room temperature .科学研究应用

Drug Discovery and Development

This compound is utilized in the early stages of drug discovery as a building block for the synthesis of more complex molecules. Its pyrazole moiety is a common feature in many pharmaceuticals due to its mimicry of the adenine base in ATP, making it a valuable component in the design of kinase inhibitors .

Material Science

In material science, this compound can be used to modify surface properties of materials. The tert-butyl group offers steric protection, which is useful in creating polymers with specific characteristics, such as increased thermal stability or altered solubility .

Agricultural Chemistry

The amino functionality of this compound makes it a candidate for the synthesis of agrochemicals. It can be used to develop new pesticides or herbicides, where the pyrazole ring might interact with specific enzymes or receptors in pests or weeds .

Bioconjugation Techniques

Bioconjugation involves attaching a molecule to a biomolecule for labeling or modifying its function. The carbamate group in this compound can be used to link it to proteins or nucleic acids without disrupting their native structure, aiding in the study of biological processes .

Catalysis

In catalysis, this compound could be used to synthesize ligands for transition metal catalysts. The amine group can coordinate to metals, potentially leading to catalysts that are more selective or active .

Analytical Chemistry

As a standard or reagent, this compound can be employed in analytical chemistry to calibrate instruments or as a reference compound in mass spectrometry to identify unknown substances by comparing fragmentation patterns .

Neuroscience Research

The pyrazole core is structurally similar to neurotransmitters and can be used to synthesize analogs that interact with brain receptors. This is useful in developing new treatments for neurological disorders or in mapping brain activity .

Environmental Science

Finally, in environmental science, this compound’s derivatives could be used to remove contaminants from water or soil. The functional groups can be tailored to bind heavy metals or organic pollutants, aiding in decontamination efforts .

作用机制

The mechanism of action of similar compounds has been studied . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .

安全和危害

属性

IUPAC Name |

tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2.C2H2O4/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14;3-1(4)2(5)6/h6-7H,4-5,11H2,1-3H3,(H,12,15);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOTXRDCJXLTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=N1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

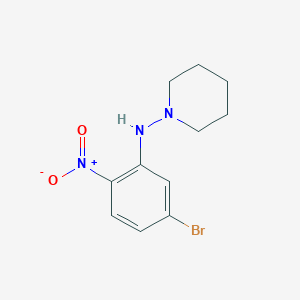

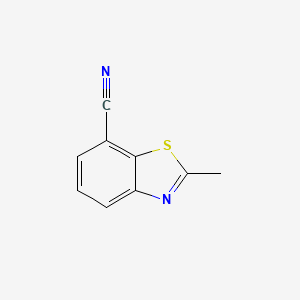

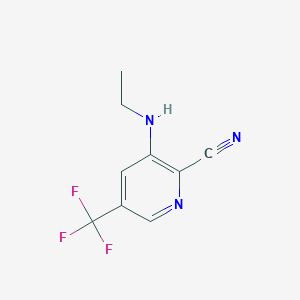

![2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B1407272.png)